2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
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Overview
Description
Scientific Research Applications
Pharmacological Applications
Research has explored the pharmacological potentials of derivatives of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, particularly in the development of multi-action therapeutic agents. For instance, studies on novel benzimidazole-morpholine derivatives have shown promising results as dual-acting inhibitors with potential for treating inflammatory diseases. These compounds exhibit significant inhibitory activities against enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), alongside antimicrobial activities (Can et al., 2017).
Synthetic Chemistry and Crystallography
The compound and its derivatives have been central to advancements in synthetic chemistry, particularly in the synthesis of complex molecules. Studies have reported the synthesis of various derivatives with potential biological activities, such as antimicrobials and enzyme inhibitors. For example, the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showcased not only the compound's structural elucidation via NMR, IR, and X-ray diffraction but also its promising biological activities (Mamatha S.V et al., 2019).
Biological Activity and Medicinal Chemistry
Significant work has been done to explore the biological activities of morpholine derivatives, with a focus on their potential as antimicrobial agents. Research into new 1,2,4-triazole derivatives containing the morpholine moiety has demonstrated their effectiveness against various bacterial strains, highlighting the versatility of morpholine derivatives in drug development (Sahin et al., 2012).
Material Science
In material science, the properties of morpholine derivatives have been utilized in the development of novel materials with specific functionalities. For instance, the study of the electronic absorption spectra of Morpholine Green and its derivatives has contributed to a deeper understanding of the electron donor properties of the morpholino group, which is essential for the design of new dyes and pigments (Hepworth et al., 1993).
Future Directions
Properties
IUPAC Name |
2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-9,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWJJFLWSVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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